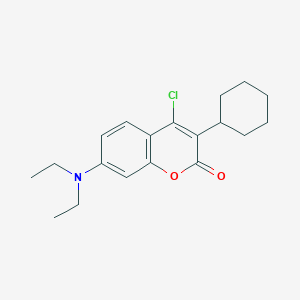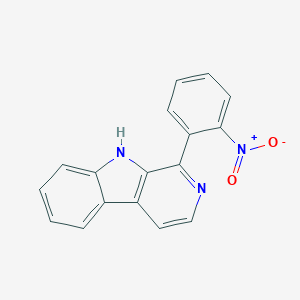
6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine involves binding to the active site of CDKs and GSK-3. This binding prevents the enzymes from phosphorylating their substrates, which in turn inhibits their activity. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine are varied and depend on the specific enzyme that is inhibited. For example, inhibition of CDKs can lead to cell cycle arrest and apoptosis, while inhibition of GSK-3 can lead to increased glycogen synthesis and decreased inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine in lab experiments is its potency as an enzyme inhibitor. This allows for lower concentrations of the compound to be used, which can reduce the risk of non-specific effects. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are many future directions for research involving 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine. One area of interest is the development of more specific inhibitors of CDKs and GSK-3, which could have therapeutic applications in cancer and neurological diseases. Another area of interest is the study of the compound's effects on other enzymes and cellular processes, which could lead to the discovery of new drug targets. Additionally, the compound's potential as a tool for chemical biology and drug discovery should be further explored.
Synthesemethoden
The synthesis of 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine involves several steps. The starting material is 4-chlorobenzylamine, which is reacted with 4-cyanopyridine to form an intermediate. This intermediate is then reacted with 2-amino-4,6-dichloropyrimidine to form the final product.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine is used in a variety of scientific research applications. It has been shown to be a potent inhibitor of certain enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). These enzymes are involved in a variety of cellular processes, including cell cycle progression, apoptosis, and glycogen metabolism.
Eigenschaften
Molekularformel |
C16H14ClN5 |
|---|---|
Molekulargewicht |
311.77 g/mol |
IUPAC-Name |
5-[(4-chlorophenyl)methyl]-2-pyridin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H14ClN5/c17-12-3-1-10(2-4-12)9-13-14(18)21-16(22-15(13)19)11-5-7-20-8-6-11/h1-8H,9H2,(H4,18,19,21,22) |
InChI-Schlüssel |
QGNFUZFZFDNRQF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=C(N=C(N=C2N)C3=CC=NC=C3)N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC2=C(N=C(N=C2N)C3=CC=NC=C3)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)
![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)
![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)


![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)

![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243155.png)
![6-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243156.png)